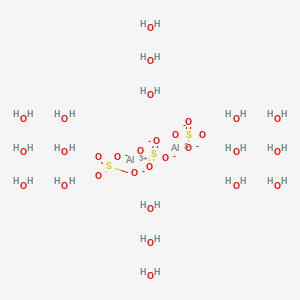

Aluminum sulfate hydrodrate

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

7784-31-8 |

|---|---|

Molekularformel |

AlH4O5S |

Molekulargewicht |

143.08 g/mol |

IUPAC-Name |

dialuminum;trisulfate;octadecahydrate |

InChI |

InChI=1S/Al.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI-Schlüssel |

JGYNWXAUFGUZGC-UHFFFAOYSA-N |

Kanonische SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |

Andere CAS-Nummern |

7784-31-8 |

Piktogramme |

Corrosive |

Verwandte CAS-Nummern |

57292-32-7 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical and Chemical Properties of Aluminum Sulfate Octadecahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sulfate octadecahydrate, with the chemical formula Al₂(SO₄)₃·18H₂O, is a hydrated salt of aluminum.[1] It is a compound of significant interest across various scientific and industrial domains, including water purification, paper manufacturing, and as a mordant in dyeing processes.[1] In the pharmaceutical and drug development fields, understanding its physicochemical properties is crucial for its potential applications, such as its use as an astringent or in the formulation of adjuvants. This technical guide provides a comprehensive overview of the core physical and chemical properties of aluminum sulfate octadecahydrate, complete with experimental protocols and logical diagrams to facilitate a deeper understanding for research and development professionals.

Physical Properties of Aluminum Sulfate Octadecahydrate

Aluminum sulfate octadecahydrate typically presents as a white, lustrous crystalline solid, which can also be found as lumps, granules, or a powder.[2] It is an odorless compound with a hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] The octadecahydrate is one of the most common hydrated forms of aluminum sulfate.[3]

Quantitative Physical Data

The key physical properties of aluminum sulfate octadecahydrate are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | Al₂H₃₆O₃₀S₃ | - |

| Molar Mass | 666.43 | g/mol |

| Appearance | White crystalline solid | - |

| Density | 1.69 | g/cm³ |

| Melting Point | 86.5 | °C |

| Boiling Point | Decomposes | °C |

| Solubility in Water (0°C) | 31.2 | g/100 mL |

| Solubility in Water (20°C) | 36.4 | g/100 mL |

| Solubility in Water (100°C) | 89.0 | g/100 mL |

| pH (of aqueous solution) | 2.5 - 4.0 (20g/l, 20℃) | - |

| Crystal System | Monoclinic | - |

Chemical Properties and Reactions

Hydrolysis

When dissolved in water, aluminum sulfate octadecahydrate undergoes hydrolysis to form a gelatinous precipitate of aluminum hydroxide, Al(OH)₃, and a dilute solution of sulfuric acid.[4][9] This reaction is fundamental to its application as a coagulant in water treatment, where the aluminum hydroxide precipitate entraps suspended impurities.[9] The overall reaction can be represented as:

Al₂(SO₄)₃ + 6H₂O → 2Al(OH)₃ (s) + 3H₂SO₄ (aq)

This hydrolysis results in an acidic aqueous solution.[5]

Thermal Decomposition

Upon heating, aluminum sulfate octadecahydrate undergoes a multi-stage decomposition. Initially, it loses its water of crystallization. Further heating to higher temperatures (between 580 and 900 °C for the anhydrous form) results in decomposition into γ-alumina (Al₂O₃) and sulfur trioxide (SO₃).[4] A study showed that the decomposition of Al₂(SO₄)₃ begins at 800°C, transforming to γ-alumina at 900°C.[10]

References

- 1. scispace.com [scispace.com]

- 2. alumsulphate.com [alumsulphate.com]

- 3. americanelements.com [americanelements.com]

- 4. actat.wvu.edu [actat.wvu.edu]

- 5. water-membrane-solutions.mann-hummel.com [water-membrane-solutions.mann-hummel.com]

- 6. sugarprocesstech.com [sugarprocesstech.com]

- 7. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 8. Aluminum Sulfate | Al2(SO4)3 | CID 24850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

A Comprehensive Technical Guide to the Synthesis of Aluminum Sulfate Hydrate from Aluminum Hydroxide

Introduction

Aluminum sulfate, often referred to as alum, is a widely utilized industrial chemical with the general formula Al₂(SO₄)₃. It is commonly produced as a hydrate, Al₂(SO₄)₃·nH₂O, with the 14-hydrate being a frequent commercial form.[1][2] Its applications are extensive, ranging from water purification and wastewater treatment, where it acts as a coagulant, to the pulp and paper industry for sizing paper.[2][3][4] Other uses include mordant dyeing, as an accelerator in concrete, and in some pharmaceutical applications.[2][3] The primary and most cost-effective method for its synthesis is the acid-base neutralization reaction between aluminum hydroxide and sulfuric acid.[3] This guide provides an in-depth technical overview of this synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Reaction

The synthesis is a straightforward acid-base neutralization and double displacement reaction.[3][5] Aluminum hydroxide, a base, reacts with sulfuric acid to produce aluminum sulfate (a salt) and water.[5][6] The quality of the final product is highly dependent on the purity of the initial raw materials, particularly the aluminum hydroxide.[3][7]

The balanced chemical equation for this reaction is:

2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O [6][8]

This stoichiometry indicates that two moles of aluminum hydroxide react with three moles of sulfuric acid to yield one mole of aluminum sulfate and six moles of water.[6]

Experimental Protocols & Methodologies

The synthesis can be adapted for both laboratory and large-scale industrial production. The fundamental steps involve controlled reaction, purification of the resulting solution, and subsequent crystallization or drying.

1. Laboratory-Scale Synthesis

This protocol outlines a typical procedure for synthesizing aluminum sulfate hydrate in a laboratory setting.

-

Materials:

-

Aluminum Hydroxide (Al(OH)₃), high-purity powder

-

Sulfuric Acid (H₂SO₄), concentrated or dilute solution

-

Distilled Water

-

pH test strips or pH meter

-

-

Equipment:

-

Acid-resistant reaction vessel (e.g., glass beaker or flask)

-

Heating mantle or hot plate with magnetic stirring capability

-

Thermometer

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)

-

Crystallization dish

-

Fume hood

-

-

Procedure:

-

Acid Preparation: A specific volume and concentration of sulfuric acid is placed into the reaction vessel. For safety and better reaction control, the acid is often diluted and may be heated to initiate the reaction more quickly.[3]

-

Reactant Addition: The reaction is exothermic, releasing significant heat.[3] To manage this, aluminum hydroxide powder is added slowly and in small portions to the constantly agitated sulfuric acid solution.[3] Adding the powder too quickly can cause a dangerous temperature spike and boil-over.[3]

-

Reaction Monitoring: The temperature of the mixture is carefully monitored and controlled. The reaction proceeds until all the sulfuric acid has been neutralized by the aluminum hydroxide.[3] The endpoint can be checked by monitoring the pH of the solution, which should be controlled to a specific value, for instance, between 2.5 and 3.0.[9]

-

Purification: Once the reaction is complete, the hot aluminum sulfate solution may be filtered to remove any unreacted solids or trace impurities.[3]

-

Crystallization: The clear, hot filtrate is allowed to cool. To induce crystallization, the solution can be placed in an ice bath.[10] Scratching the inside walls of the flask with a stirring rod can also help initiate crystal formation.[10] The resulting solid is the aluminum sulfate hydrate.

-

Isolation and Drying: The crystals are collected via vacuum filtration and may be washed with a cold solvent (like an alcohol/water mixture) to remove residual impurities without significant dissolution.[10] The final product is then dried to remove excess moisture.[3]

-

2. Industrial-Scale Production

The industrial process mirrors the lab-scale synthesis but is adapted for larger volumes and continuous or batch operation.

-

Raw Materials:

-

Procedure:

-

Charging the Reactor: A large, acid-resistant, agitated reactor is filled with a predetermined concentration of sulfuric acid.[3]

-

Reaction: Aluminum trihydrate is continuously fed into the reactor. The rate of addition is precisely controlled to manage the exothermic reaction and maintain a safe operating temperature, often between 70°C and 95°C.[3][11] The mixture is "cooked" under constant agitation for several hours until the reaction is complete.[1]

-

Settling and Clarification: After the reaction, the batch may be allowed to sit for an extended period (e.g., 12 hours) to allow any insoluble impurities, such as calcium sulfate or basic ferric sulfate, to settle.[1]

-

Concentration and Crystallization: The liquid aluminum sulfate solution is decanted and then concentrated by evaporating water, often until it reaches a specific gravity of around 1.40.[1] The concentrated solution is then cooled in a crystallizer, where seed crystals may be added to control the size and uniformity of the final granular product.[11] Air is often passed through the crystallizing drum to remove moisture evolved during the process.[11]

-

Drying and Sizing: The resulting crystalline product is dried, crushed, and screened to produce various grades (e.g., kibbled, ground) of solid aluminum sulfate hydrate.[2]

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis process, compiled from various sources.

| Parameter | Value / Range | Source / Remarks |

| Stoichiometry | 2 moles Al(OH)₃ : 3 moles H₂SO₄ | [6][8] |

| Sulfuric Acid Concentration | 20% - 96% | A patent describes using acid concentrations from 20% to 96%.[9] |

| Reactant Ratios (by weight) | 55% Al(OH)₃ sludge to 45% dilute H₂SO₄ (20%) | Example from a patent for sludge utilization.[9] |

| 70% Al(OH)₃ sludge to 30% waste H₂SO₄ (50%) | Example from a patent for sludge utilization.[9] | |

| Reaction Temperature | 70°C - 95°C | Temperature maintained in the bed of an industrial crystallizer.[11] |

| 105°C - 140°C | Temperature range for crystallization from a solution in dilute sulfuric acid.[12] | |

| Final Solution pH | 2.5 - 3.0 | Target pH to ensure complete reaction and control product quality.[9] |

| Final Product Form | Al₂(SO₄)₃ · 14H₂O | A common commercial hydrate form.[1] |

| Al₂O₃ Content (Solid Product) | 15.0% - 18.0% by weight | Specification for a final granular product.[11] |

Visualizations: Pathways and Workflows

Chemical Reaction Pathway

The diagram below illustrates the direct neutralization reaction between aluminum hydroxide and sulfuric acid to form aluminum sulfate and water.

References

- 1. Alum Manufacturing Techniques & the Affinity Process - Affinity Chemical [affinitychemical.com]

- 2. fortunerising.com [fortunerising.com]

- 3. watermelonrabbit.com [watermelonrabbit.com]

- 4. Alum: Chemical Formula, Types, Uses & Applications Explained [vedantu.com]

- 5. Aluminium hydroxide reacts with sulphuric acid to form class 11 chemistry CBSE [vedantu.com]

- 6. quora.com [quora.com]

- 7. alumsulphate.com [alumsulphate.com]

- 8. homework.study.com [homework.study.com]

- 9. Method for producing aluminium sulfate using aluminium hydroxide mud - Eureka | Patsnap [eureka.patsnap.com]

- 10. employees.oneonta.edu [employees.oneonta.edu]

- 11. US4276052A - Method of crystallizing aluminium sulphate solutions to form dust-free granules having uniform grain size - Google Patents [patents.google.com]

- 12. US3397951A - Process for the preparation of crystallized neutral aluminum sulphates having low water content - Google Patents [patents.google.com]

A Deep Dive into Aluminum Sulfate Hydrates: A Technical Guide for Scientific Professionals

An In-depth Exploration of the Physicochemical Properties, Synthesis, Characterization, and Pharmaceutical Applications of Aluminum Sulfate 14-Hydrate, 16-Hydrate, and 18-Hydrate.

This technical guide provides a comprehensive overview of the various hydrated forms of aluminum sulfate, with a specific focus on the 14-hydrate, 16-hydrate, and the most common octadecahydrate (18-hydrate). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and formulation activities.

Introduction to Aluminum Sulfate and Its Hydrates

Aluminum sulfate (Al₂(SO₄)₃) is an inorganic salt that rarely exists in its anhydrous form. Instead, it readily forms a series of hydrates, incorporating a variable number of water molecules into its crystal structure. The degree of hydration significantly influences the compound's physicochemical properties and, consequently, its applications. While the octadecahydrate (Al₂(SO₄)₃·18H₂O) is the most commercially available and extensively studied form, other hydrates, such as the 14-hydrate and 16-hydrate, are also of scientific interest, often as intermediates in the thermal dehydration of the 18-hydrate.[1] In the pharmaceutical industry, aluminum sulfate hydrates are utilized for their astringent, coagulant, and adjuvant properties.[2][3][4]

Physicochemical Properties: A Comparative Analysis

The number of water molecules in the crystal lattice of aluminum sulfate has a direct impact on its molecular weight, density, and thermal stability. A summary of the key quantitative data for the 14-, 16-, and 18-hydrates is presented below for easy comparison.

| Property | Aluminum Sulfate 14-Hydrate | Aluminum Sulfate 16-Hydrate | Aluminum Sulfate 18-Hydrate |

| Chemical Formula | Al₂(SO₄)₃·14H₂O | Al₂(SO₄)₃·16H₂O | Al₂(SO₄)₃·18H₂O |

| Molecular Weight ( g/mol ) | 594.39[5] | 630.42[6] | 666.44[7] |

| Appearance | White crystalline solid[6] | White crystalline solid[6] | White, lustrous crystals or powder[7] |

| Density (g/cm³) | 1.69[8] | 1.62[6] | 1.62[7] |

| Melting Point (°C) | Decomposes | 86 (Decomposes)[6] | 86.5[7] |

| Solubility in Water | Soluble | 31.2 g/100 mL at 25°C[6] | 31.2 g/100 mL at 0°C, 36.4 g/100 mL at 20°C, 89.0 g/100 mL at 100°C[7] |

| Solubility in Other Solvents | Insoluble in alcohol[8] | - | Slightly soluble in alcohol and dilute mineral acids[7] |

Synthesis and Preparation of Specific Hydrates

The various hydrates of aluminum sulfate are primarily obtained through the controlled dehydration of the octadecahydrate. The synthesis of the octadecahydrate itself is a straightforward acid-base reaction.

Synthesis of Aluminum Sulfate Octadecahydrate

The most common laboratory and industrial method for producing aluminum sulfate is the reaction of aluminum hydroxide with sulfuric acid.[9]

Reaction: 2 Al(OH)₃ + 3 H₂SO₄ → Al₂(SO₄)₃ + 6 H₂O

The resulting solution is then concentrated and cooled to crystallize the octadecahydrate.

Preparation of 14-Hydrate and 16-Hydrate via Thermal Dehydration

The lower hydrates of aluminum sulfate are typically formed as intermediates during the thermal decomposition of the octadecahydrate.[10] The process involves a stepwise loss of water molecules as the temperature is increased.

Experimental Protocols

Synthesis of Aluminum Sulfate Octadecahydrate

Objective: To synthesize crystalline aluminum sulfate octadecahydrate from aluminum hydroxide and sulfuric acid.

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Distilled water

-

Beakers

-

Stirring rod

-

Hot plate

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Slowly and cautiously add a stoichiometric amount of concentrated sulfuric acid to a beaker containing distilled water, while stirring. Caution: This is a highly exothermic reaction.

-

Gently heat the diluted sulfuric acid solution on a hot plate.

-

Gradually add aluminum hydroxide to the hot acid solution while stirring continuously until all the solid has dissolved.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the resulting white crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the crystals at room temperature.

Controlled Thermal Dehydration of Aluminum Sulfate Octadecahydrate

Objective: To obtain lower hydrates of aluminum sulfate by controlled heating of the octadecahydrate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC)

-

Tube furnace with temperature and atmosphere control

-

Powder X-ray Diffractometer (PXRD)

Procedure:

-

Place a known mass of finely ground aluminum sulfate octadecahydrate in the TGA pan.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., dry nitrogen).

-

Monitor the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature. The TGA curve will show distinct steps corresponding to the loss of water molecules.[11]

-

To isolate a specific hydrate (e.g., 16-hydrate or 14-hydrate), heat a larger sample of the octadecahydrate in a tube furnace to the temperature just before the completion of the desired dehydration step, as identified by the TGA-DSC analysis.

-

Hold the sample at this temperature until the mass loss corresponds to the formation of the target hydrate.

-

Cool the sample to room temperature under a dry atmosphere.

-

Characterize the resulting material using PXRD to confirm the crystal structure of the obtained hydrate.

Characterization Techniques

PXRD is a critical technique for identifying the specific crystalline phase of the aluminum sulfate hydrate. Each hydrate has a unique crystal structure and will produce a distinct diffraction pattern.

Experimental Workflow:

TGA-DSC provides quantitative information about the thermal stability and dehydration process of the different hydrates. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.[12]

Interpretation of TGA-DSC Data:

-

Endothermic Peaks (DSC): Indicate the energy required to remove water molecules.

-

Mass Loss Steps (TGA): Quantify the number of water molecules lost at each stage.

Applications in Drug Development

Aluminum sulfate hydrates have several applications in the pharmaceutical industry, primarily leveraging their chemical properties.

-

Astringent: In topical formulations, they cause the contraction of tissues, which can help to reduce bleeding from minor cuts and abrasions.[4]

-

Coagulant: This property is utilized in the purification of water used in pharmaceutical manufacturing and in some drug formulation processes to remove impurities.[3]

-

Vaccine Adjuvant: Aluminum salts, including aluminum sulfate, are used as adjuvants in some vaccines. They help to enhance the body's immune response to the antigen.[13][14] The mechanism is thought to involve the formation of a depot at the injection site, which allows for the slow release of the antigen and stimulates the immune system.[7]

-

Excipient: Aluminum sulfate can be used as an excipient in pharmaceutical formulations, for example, as a coagulant to aid in filtration or as a buffering agent to maintain the pH of a solution.

While the literature often refers to "aluminum sulfate" in these applications without specifying the hydrate, the octadecahydrate is the most commonly used due to its stability and commercial availability. The lower hydrates, being less stable, are less likely to be used as primary excipients but may be formed in situ during processing. The specific choice of hydrate could potentially influence the dissolution rate and bioavailability of a drug product, and therefore, understanding their properties is crucial for formulation development.

Conclusion

The different hydrates of aluminum sulfate, particularly the 14-, 16-, and 18-hydrates, exhibit distinct physicochemical properties that are important for their application in scientific research and drug development. While the octadecahydrate is the most common and well-characterized, the lower hydrates play a significant role as intermediates in thermal processes. A thorough understanding of the synthesis, characterization, and properties of these hydrates, as outlined in this guide, is essential for their effective utilization in pharmaceutical and other scientific fields. Further research into the specific applications and advantages of the less common hydrates could open up new possibilities in formulation science.

References

- 1. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 2. Articles [globalrx.com]

- 3. How Aluminium Sulphate is Used in Pharmaceutical Industries - Muqeet Marketing [muqeetmarketing.com]

- 4. htmcgroup.com [htmcgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Aluminium Sulphate Hexadecahydrate Pharma Grade Manufacturers in India [archindustries.co.in]

- 7. Aluminum Sulfate Composition and Uses - Affinity Chemical [affinitychemical.com]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. cphi-online.com [cphi-online.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]

A Comprehensive Technical Guide to the Aqueous Solubility of Aluminum Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of aluminum sulfate hydrate in water across a range of temperatures. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound. This document outlines the temperature-dependent solubility profile, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Introduction

Aluminum sulfate, typically available as a hydrate (Al₂(SO₄)₃·xH₂O), is a widely utilized compound in various industrial and pharmaceutical applications. Its efficacy in many processes is fundamentally linked to its aqueous solubility, which exhibits a significant dependence on temperature. A thorough understanding of this property is crucial for process optimization, formulation development, and ensuring consistent product performance. In aqueous solutions, aluminum sulfate dissociates into aluminum ions (Al³⁺) and sulfate ions (SO₄²⁻).

Solubility Data of Aluminum Sulfate Hydrate in Water

The solubility of aluminum sulfate in water generally increases with a rise in temperature. The data presented below has been compiled from various scientific sources and represents the solubility of aluminum sulfate, commonly the octadecahydrate form (Al₂(SO₄)₃·18H₂O), in grams per 100 grams of water.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 31.2 |

| 10 | 33.5 |

| 20 | 36.4 |

| 30 | 40.4 |

| 40 | 45.7 |

| 50 | 52.2 |

| 60 | 59.2 |

| 70 | 66.2 |

| 80 | 73.1 |

| 90 | 86.8 |

| 100 | 89.0 |

Note: These values are collated from publicly available chemical data.[1][2]

Experimental Protocol for Determining Aqueous Solubility

The following is a detailed methodology for the experimental determination of aluminum sulfate hydrate solubility at various temperatures. This protocol is based on the widely accepted isothermal equilibrium method, followed by gravimetric analysis to ascertain the concentration of the saturated solution.

Materials and Equipment

-

Aluminum Sulfate Hydrate (analytical grade)

-

Deionized Water

-

Thermostatic water bath with temperature control (±0.1°C)

-

Jacketed glass equilibrium vessels or sealed flasks

-

Magnetic stirrer and stir bars

-

Calibrated thermometer

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed weighing bottles

-

Analytical balance (±0.0001 g)

-

Drying oven

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of aluminum sulfate hydrate to a known volume of deionized water in an equilibrium vessel. The presence of undissolved solid is essential to ensure saturation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Continuously agitate the mixture using a magnetic stirrer to facilitate the dissolution process and reach equilibrium.

-

-

Equilibration:

-

Allow the suspension to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is fully saturated at the set temperature. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated syringe to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, dry weighing bottle. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the weighing bottle containing the filtered saturated solution to determine the mass of the solution.

-

Place the weighing bottle in a drying oven set at a temperature sufficient to evaporate the water without decomposing the aluminum sulfate (e.g., 105-110°C).

-

Dry the sample to a constant weight. This is achieved by periodically removing the bottle from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance.

-

-

Data Calculation:

-

The mass of the dissolved aluminum sulfate hydrate is the final constant weight of the weighing bottle minus the initial weight of the empty bottle.

-

The mass of the water is the initial mass of the solution minus the final mass of the dried aluminum sulfate hydrate.

-

Calculate the solubility in grams of aluminum sulfate hydrate per 100 g of water using the following formula:

Solubility = (Mass of dissolved Al₂(SO₄)₃·xH₂O / Mass of water) × 100

-

-

Repeatability:

-

Repeat the entire procedure for each desired temperature to construct a solubility curve. It is recommended to perform each temperature point in triplicate to ensure the reliability and accuracy of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of aluminum sulfate hydrate.

Caption: Experimental workflow for determining the solubility of aluminum sulfate hydrate.

Conclusion

The aqueous solubility of aluminum sulfate hydrate is a critical parameter that demonstrates a clear positive correlation with temperature. The data and experimental protocol provided in this guide offer a robust framework for researchers and professionals requiring accurate and reproducible solubility measurements. Adherence to the detailed methodology will ensure the generation of high-quality data essential for informed decision-making in research, development, and industrial applications.

References

An In-depth Technical Guide to the Thermal Decomposition and Dehydration Kinetics of Aluminum Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition and dehydration kinetics of aluminum sulfate hydrate. Aluminum sulfate and its hydrated forms are crucial in various industrial applications, including water purification, paper manufacturing, and as adjuvants in vaccines.[1] A thorough understanding of their thermal behavior is paramount for optimizing processes such as thermochemical heat storage and catalyst regeneration.[2][3]

Thermal Decomposition and Dehydration Pathway

The thermal decomposition of aluminum sulfate hydrate, most commonly found as Al₂(SO₄)₃·18H₂O, is a multi-stage endothermic process.[4] It begins with a series of dehydration steps, where water of crystallization is lost, followed by the decomposition of the anhydrous salt at higher temperatures.[4][5]

The dehydration process involves several phase transformations from high to low hydration states before reaching the fully anhydrous Al₂(SO₄)₃.[6] The precise number of stages and the corresponding temperature ranges can vary depending on experimental conditions like heating rate and atmosphere, as well as the specific hydrate being analyzed.[4][6]

One common pathway for the decomposition of Al₂(SO₄)₃·18H₂O involves four major stages[4][5]:

-

Stage I (Dehydration): Loss of the first two moles of water.

-

Stage II (Dehydration): Loss of the next ten moles of water.

-

Stage III (Dehydration): Loss of the final six moles of water to form anhydrous aluminum sulfate.

-

Stage IV (Sulfate Decomposition): The anhydrous Al₂(SO₄)₃ decomposes into γ-alumina (Al₂O₃) and sulfur trioxide (SO₃) at temperatures between 580 and 900 °C.[1][4] An intermediate product, Al₂O(SO₄)₂, may also be formed during this final stage.[7][8]

Studies on other hydrates, such as Al₂(SO₄)₃·15H₂O, have shown a two-stage dehydration process. The first stage occurs between 90°C and 300°C with the loss of 13 water molecules, and the second stage happens between 300°C and 380°C, where the remaining 2 water molecules are removed.[9][10]

The overall decomposition can be visualized as a sequential process, as illustrated in the diagram below.

Caption: Generalized pathway for the thermal decomposition of Aluminum Sulfate Octadecahydrate.

Kinetics of Decomposition and Dehydration

The kinetics of the dehydration and decomposition processes are critical for modeling and process control. Various kinetic models, such as the Coats-Redfern and Achar-Brindley-Sharp methods, have been applied to thermogravimetric data to determine kinetic parameters like activation energy (Ea) and the pre-exponential factor (A).[6][9][10] These parameters provide insight into the energy barriers and frequency of reactions at different stages.

The activation energies can differ significantly between the dehydration stages and the final sulfate decomposition, reflecting the different types of chemical bonds being broken.

Table 1: Summary of Kinetic Data for Aluminum Sulfate Hydrate Decomposition

| Stage | Compound | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reference |

| Dehydration | |||||

| First Stage | Poly-aluminum Sulfate Hydrate | Coats-Redfern | 33.248 | Not Specified | [6][11] |

| First Stage | Poly-aluminum Sulfate Hydrate | Achar-Brindley-Sharp | 30.759 | Not Specified | [6][11] |

| Second Stage | Poly-aluminum Sulfate Hydrate | Power Law / Avrami-Erofeev | ~235 | Not Specified | [6][11] |

| Desulfurization | |||||

| Isothermal | Inactivated Al₂(SO₄)₃·xH₂O | Isothermal Kinetic Experiments | 102.2 | Not Specified | [8] |

| Isothermal | Activated Al₂(SO₄)₃·xH₂O | Isothermal Kinetic Experiments | 55.0 | Not Specified | [8] |

Experimental Protocols

The study of thermal decomposition and dehydration kinetics of aluminum sulfate hydrate predominantly relies on thermal analysis techniques. The most common methods are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time, while DTA measures the temperature difference between a sample and an inert reference material. These are often performed simultaneously (TG-DTA).

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample of aluminum sulfate hydrate (e.g., 10-20 mg) is placed into a sample pan, typically made of alumina or platinum.[12]

-

Instrument Setup:

-

The sample pan is placed in the microbalance of the TGA instrument. An empty reference pan is used for DTA.

-

The desired atmosphere is set. Experiments can be run under an inert atmosphere (e.g., nitrogen, argon) or a reactive one (e.g., air, 5% H₂ in Ar) at a controlled flow rate (e.g., 30 L/h).[12]

-

-

Thermal Program:

-

Data Acquisition: The instrument continuously records the sample mass (TG curve) and the temperature difference (DTA curve) as a function of the furnace temperature.

-

Data Analysis:

-

The TG curve is analyzed to identify the temperature ranges of mass loss, corresponding to the dehydration and decomposition stages.

-

The DTA curve shows endothermic or exothermic peaks corresponding to these events. For aluminum sulfate hydrate, all major decomposition stages are endothermic.[4]

-

Kinetic parameters are calculated from the TG data using established models (e.g., Coats-Redfern, Achar).[2][9][10]

-

The following diagram illustrates a typical workflow for a thermal analysis experiment.

Caption: Standard experimental workflow for Thermogravimetric and Differential Thermal Analysis.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides quantitative information about the enthalpy changes associated with each decomposition step.

Methodology:

The protocol is similar to TGA/DTA, but the instrument measures the heat flow required to maintain the sample at the same temperature as the reference. The resulting DSC curve shows endothermic peaks for dehydration and decomposition, and the area under these peaks is proportional to the enthalpy change of the reaction.[14]

Conclusion

The thermal decomposition of aluminum sulfate hydrate is a complex, multi-step process involving sequential dehydration followed by the decomposition of the sulfate. The kinetics of these reactions are influenced by factors such as the degree of hydration, heating rate, and the surrounding atmosphere. Techniques like TGA, DTA, and DSC are indispensable for elucidating the decomposition pathways and quantifying the kinetic parameters. The data and protocols presented in this guide serve as a foundational resource for professionals working with this compound, enabling better process design, control, and application development.

References

- 1. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. brainly.in [brainly.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Dehydration Kinetic Mechanism of Aluminum Sulfate Hydrates | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Molecular Weights of Aluminum Sulfate: Anhydrous vs. Hydrate Forms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular weights of aluminum sulfate in its anhydrous and various hydrated states. Understanding the precise molecular weight is critical for stoichiometric calculations, solution preparation, and material characterization in various scientific and industrial applications, including water purification, paper manufacturing, and as a mordant in dyeing.

Overview of Aluminum Sulfate

Aluminum sulfate, with the chemical formula Al₂(SO₄)₃, is an inorganic salt. It is a white crystalline solid that is soluble in water and is rarely found in its anhydrous (water-free) form due to its hygroscopic nature.[1][2] It readily absorbs water from the atmosphere to form a series of hydrates, which are crystalline salt molecules that are loosely bound to a specific number of water molecules.[3] The presence of this water of hydration significantly impacts the compound's molecular weight.

Molecular Weight Comparison

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For aluminum sulfate, the key difference lies in the addition of water molecules (H₂O) in its hydrated forms. The most common hydrate is the octadecahydrate, Al₂(SO₄)₃·18H₂O.[1][2][4]

The calculation is based on the standard atomic weights:

-

Aluminum (Al): ~26.98 u

-

Sulfur (S): ~32.07 u

-

Oxygen (O): ~16.00 u

-

Hydrogen (H): ~1.01 u

Anhydrous Aluminum Sulfate - Al₂(SO₄)₃: Molecular Weight = (2 × Al) + (3 × S) + (12 × O) = (2 × 26.98) + (3 × 32.07) + (12 × 16.00) = 53.96 + 96.21 + 192.00 = 342.17 g/mol [1][2][4][5][6]

Aluminum Sulfate Octadecahydrate - Al₂(SO₄)₃·18H₂O: Molecular Weight = (Al₂(SO₄)₃) + (18 × H₂O) = 342.17 + 18 × ((2 × 1.01) + 16.00) = 342.17 + 18 × (18.02) = 342.17 + 324.36 = 666.53 g/mol [1][2]

Data Summary Table

The quantitative data for the most common forms of aluminum sulfate are summarized below for direct comparison.

| Property | Anhydrous Aluminum Sulfate | Aluminum Sulfate Octadecahydrate |

| Chemical Name | Aluminum Sulfate, Anhydrous | Aluminum Sulfate Octadecahydrate |

| Chemical Formula | Al₂(SO₄)₃ | Al₂(SO₄)₃·18H₂O |

| Molar Mass ( g/mol ) | 342.17[1][2][4][5][6] | 666.53[1][2] |

| Appearance | White crystalline solid[4][6] | White crystalline solid[1] |

Other hydrate forms such as hexadecahydrate (Al₂(SO₄)₃·16H₂O) and heptadecahydrate (Al₂(SO₄)₃·17H₂O) also exist.[1][2]

Logical and Experimental Frameworks

The relationship between anhydrous and hydrated forms is a fundamental concept of hydration. This can be visualized as a simple chemical association.

Caption: Logical relationship between anhydrous and hydrated salts.

Experimental Protocol: Gravimetric Analysis of Hydrates

To experimentally determine the number of water molecules in a hydrated salt sample (the value of 'x' in Al₂(SO₄)₃·xH₂O) and verify its molecular weight, gravimetric analysis is a standard and effective method.[7]

Methodology

-

Initial Weighing: Accurately weigh a clean, dry crucible. Add a sample of the hydrated aluminum sulfate and weigh the crucible again to determine the initial mass of the hydrate.

-

Heating Process: Place the crucible in a drying oven or heat it gently with a Bunsen burner. The heat provides the energy needed to break the bonds holding the water molecules within the crystal lattice, causing them to evaporate.[7] The sample should be heated to a constant mass, which means heating, cooling in a desiccator, and weighing repeatedly until two consecutive readings are identical. This ensures all water of hydration has been driven off.

-

Final Weighing: After cooling the crucible to room temperature in a desiccator (to prevent reabsorption of atmospheric moisture), weigh the crucible containing the now-anhydrous aluminum sulfate.

-

Calculation:

-

Calculate the mass of water lost by subtracting the final mass from the initial mass of the sample.

-

Convert the mass of the anhydrous salt and the mass of the water into moles using their respective molar masses (342.17 g/mol for Al₂(SO₄)₃ and 18.02 g/mol for H₂O).

-

Determine the mole ratio of water to anhydrous salt. This ratio reveals the integer 'x', the degree of hydration.

-

Experimental Workflow Diagram

The protocol for this analysis is outlined in the following workflow.

Caption: Workflow for gravimetric determination of water of hydration.

References

- 1. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 2. Aluminium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. noahchemicals.com [noahchemicals.com]

- 4. Aluminum Sulfate | Al2(SO4)3 | CID 24850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aluminum sulfate anhydrous, 10043-01-3 [thegoodscentscompany.com]

- 6. byjus.com [byjus.com]

- 7. Solved: A sample of hydrated aluminum sulfate weighing 2.954 g was given to a student to be used [Chemistry] [gauthmath.com]

An In-depth Technical Guide to the Hydrolysis of Aluminum Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of aluminum sulfate in aqueous solutions. Aluminum sulfate, a compound of significant interest in various scientific and industrial fields, including water purification and as a vaccine adjuvant, undergoes a complex series of reactions when dissolved in water. Understanding these processes is critical for controlling the speciation of aluminum and harnessing its chemical properties effectively. This document details the reaction pathways, influencing factors, quantitative data, and the experimental protocols necessary for a thorough investigation of aluminum sulfate hydrolysis.

The Core Chemistry of Aluminum Sulfate Hydrolysis

When aluminum sulfate (Al₂₂(SO₄)₃) is dissolved in water, the aluminum ions are hydrated to form the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. This complex is a Brønsted acid and undergoes hydrolysis, a series of reactions where it donates protons to surrounding water molecules. This process results in the formation of various monomeric and polymeric aluminum-hydroxy species, leading to a decrease in the pH of the solution.[1][2]

The hydrolysis of the [Al(H₂O)₆]³⁺ ion is a stepwise process, with each step characterized by a specific equilibrium constant. The initial hydrolysis reaction is:

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺

As the pH of the solution increases, further deprotonation occurs, leading to the formation of species such as [Al(OH)₂(H₂O)₄]⁺ and the neutral, sparingly soluble aluminum hydroxide, Al(OH)₃.[3][4]

These monomeric species can then undergo polymerization to form larger, more complex polynuclear ions, especially at higher aluminum concentrations. Notable polymeric species include the dimer [Al₂(OH)₂(H₂O)₈]⁴⁺ and the well-characterized Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺.[[“]][6] The formation and relative abundance of these various species are highly dependent on several factors.

The overall reaction of aluminum sulfate hydrolysis can be summarized as:

Al₂(SO₄)₃ + 6H₂O → 2Al(OH)₃(s) + 3H₂SO₄

This reaction highlights the formation of a gelatinous precipitate of aluminum hydroxide and the generation of sulfuric acid, which contributes to the acidity of the solution.[2][[“]]

Factors Influencing Hydrolysis

The speciation of aluminum in aqueous solutions is a dynamic equilibrium influenced by several key parameters:

-

pH: The pH of the solution is the most critical factor determining the distribution of aluminum species.[6][7] At low pH values (typically below 4), the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺, is the predominant species. As the pH increases into the range of 4 to 6.5, a complex mixture of monomeric and polymeric hydroxy-aluminum species exists. The minimum solubility of aluminum hydroxide generally occurs in the pH range of 5.5 to 7.5.[8][9] Above this range, the soluble aluminate ion, [Al(OH)₄]⁻, becomes the dominant species.[10][11]

-

Temperature: Temperature affects both the rate of hydrolysis and the equilibrium constants of the various reactions. An increase in temperature generally accelerates the hydrolysis process.[12][13] For instance, the hydrolysis rate at 0°C can be significantly lower than at 25°C.[12] Temperature also influences the solubility of the resulting aluminum hydroxide precipitates.[14]

-

Aluminum Sulfate Concentration: The initial concentration of aluminum sulfate influences the extent of polymerization. At higher concentrations, the formation of polynuclear species like [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ is favored.[15]

-

Ionic Strength: The ionic strength of the solution, determined by the concentration of all dissolved ions, affects the activity coefficients of the reacting species and thus the equilibrium constants of the hydrolysis reactions.[[“]]

-

Presence of Other Ions: Anions in the solution can form complexes with aluminum ions, influencing the hydrolysis pathway. Sulfate ions, for example, can form soluble complexes with aluminum, such as [AlSO₄]⁺.

Quantitative Data on Aluminum Hydrolysis

The hydrolysis of the Al³⁺ ion has been extensively studied, and the equilibrium constants for the formation of various hydroxy-aluminum species have been determined. These constants are crucial for modeling and predicting aluminum speciation under different conditions.

Equilibrium Constants for Al³⁺ Hydrolysis

The following table summarizes the logarithm of the equilibrium constants (log K) for the key hydrolysis reactions of the Al³⁺ ion at 298 K (25 °C) and infinite dilution.

| Equilibrium Reaction | log K (Baes and Mesmer, 1976)[3] | log K (Brown and Ekberg, 2016)[3] |

| Al³⁺ + H₂O ⇌ [Al(OH)]²⁺ + H⁺ | -4.97 | -4.98 ± 0.02 |

| Al³⁺ + 2H₂O ⇌ [Al(OH)₂]⁺ + 2H⁺ | -9.3 | -10.63 ± 0.09 |

| Al³⁺ + 3H₂O ⇌ Al(OH)₃ + 3H⁺ | -15.0 | -15.66 ± 0.23 |

| Al³⁺ + 4H₂O ⇌ [Al(OH)₄]⁻ + 4H⁺ | -23.0 | -22.91 ± 0.10 |

| 2Al³⁺ + 2H₂O ⇌ [Al₂(OH)₂]⁴⁺ + 2H⁺ | -7.7 | -7.62 ± 0.11 |

| 3Al³⁺ + 4H₂O ⇌ [Al₃(OH)₄]⁵⁺ + 4H⁺ | -13.94 | -13.90 ± 0.12 |

| 13Al³⁺ + 28H₂O ⇌ [Al₁₃O₄(OH)₂₄]⁷⁺ + 32H⁺ | -98.73 | -100.03 ± 0.09 |

Influence of Ionic Strength on Formation Constants

The formation constants for hydrolyzed aluminum species are dependent on the ionic strength of the solution. The following table presents the formation constants for Al₃(OH)₄⁵⁺ and Al₁₃(OH)₃₂⁷⁺ in different ionic media at 298.15 K.[[“]]

| Ionic Strength (mol L⁻¹) | Ionic Medium | log β for Al₃(OH)₄⁵⁺ | log β for Al₁₃(OH)₃₂⁷⁺ |

| 0.1 | NaCl | -13.315 ± 0.063 | -108.71 ± 0.13 |

| 0.15 | NaCl | -13.291 ± 0.046 | -108.49 ± 0.09 |

| 0.3 | NaCl | -13.253 ± 0.037 | -108.11 ± 0.07 |

| 0.5 | NaCl | -13.228 ± 0.025 | -107.82 ± 0.05 |

| 0.7 | NaCl | -13.217 ± 0.021 | -107.65 ± 0.04 |

| 1.0 | NaCl | -13.208 ± 0.016 | -107.45 ± 0.03 |

| 0.167 | NaNO₃ | -13.272 ± 0.048 | -108.38 ± 0.09 |

| 0.5 | NaNO₃ | -13.111 ± 0.026 | -107.47 ± 0.05 |

| 1.0 | NaNO₃ | -12.986 ± 0.017 | -106.78 ± 0.03 |

Experimental Protocols

A variety of analytical techniques are employed to study the hydrolysis of aluminum sulfate and characterize the resulting species. Detailed methodologies for key experiments are provided below.

Potentiometric Titration for Determination of Hydrolysis Ratio

This method is used to determine the 'formal' hydrolysis ratio (h = C(OH⁻)added / C(Al)total) of hydrolyzed aluminum-ion solutions.[8]

Materials and Equipment:

-

Automated titrator with a pH electrode

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Aluminum sulfate solution of known concentration

-

Deionized water

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a known concentration of aluminum sulfate solution in deionized water.

-

Calibrate the pH electrode using standard buffer solutions.

-

Place a known volume of the aluminum sulfate solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Titrate the aluminum sulfate solution with the standardized strong base at a constant, slow rate.

-

Record the pH of the solution as a function of the volume of base added.

-

The point of precipitation of aluminum hydroxide, which corresponds to a formal hydrolysis ratio of h = 3.0, is used as a reference point to calculate the initial formal hydrolysis ratio of the solution.

Ferron Assay for Speciation of Hydrolyzed Aluminum

The Ferron assay is a colorimetric method that kinetically differentiates aluminum species based on their reaction rates with the Ferron reagent (8-hydroxy-7-iodo-5-quinoline-sulfonic acid). It is commonly used to distinguish between monomeric aluminum (Ala), polymeric aluminum (Alb), and solid aluminum hydroxide (Alc).

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Ferron reagent solution

-

Acetate buffer solution

-

Aluminum sulfate solutions to be analyzed

-

Stopwatch

Procedure:

-

Prepare a Ferron reagent solution and an acetate buffer.

-

Mix the aluminum sulfate sample with the Ferron reagent and buffer in a cuvette.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a specific wavelength (e.g., 370 nm) over time.

-

Measurements are typically taken at specific time points to differentiate the aluminum species:

-

Ala (monomeric Al): Measured within the first few minutes of the reaction.

-

Alb (polymeric Al): Determined from the change in absorbance over a longer period (e.g., up to 2 hours).

-

Alc (solid Al): Represents the non-reactive aluminum fraction.

-

-

The concentrations of the different aluminum species are calculated based on the absorbance measurements and a calibration curve prepared with aluminum standards. A modified approach using non-linear least squares analysis of the kinetic data can provide a more precise determination of the different species.[11]

Jar Test for Coagulation and Flocculation Evaluation

The jar test is a widely used method to determine the optimal dosage of aluminum sulfate for water treatment applications.[7]

Materials and Equipment:

-

Jar testing apparatus with multiple stirrers

-

Beakers (typically 1 L)

-

Raw water sample

-

Stock solution of aluminum sulfate (e.g., 10 g/L)

-

Pipettes

-

Turbidimeter

-

pH meter

Procedure:

-

Fill each beaker with a known volume of the raw water sample (e.g., 1 L).

-

Measure and record the initial pH, turbidity, and alkalinity of the raw water.

-

While stirring at a rapid mix speed (e.g., 100 rpm), add increasing doses of the aluminum sulfate stock solution to each beaker.[7]

-

Continue the rapid mix for a short period (e.g., 1 minute) to ensure complete dispersion of the coagulant.[7]

-

Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer period (e.g., 15-20 minutes) to promote flocculation.

-

Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).

-

Carefully collect a sample from the supernatant of each beaker and measure the final turbidity and pH.

-

The optimal dosage of aluminum sulfate is the one that results in the lowest final turbidity.

Visualizing Hydrolysis Pathways and Experimental Workflows

Graphical representations are invaluable for understanding the complex processes of aluminum sulfate hydrolysis and the methodologies used to study them.

Caption: Hydrolysis pathway of the hexaaquaaluminum(III) ion.

Caption: Experimental workflow for aluminum sulfate hydrolysis analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. cost-nectar.eu [cost-nectar.eu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. consensus.app [consensus.app]

- 6. Aluminium speciation in effluents and receiving waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US4394368A - High temperature hydrolysis of aluminum sulfate solutions - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Low temperature will affect the effect of aluminum sulfate coagulation - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Safe Handling of Aluminum Sulfate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling precautions for the use of aluminum sulfate (Al₂(SO₄)₃) in a laboratory environment. Adherence to these guidelines is critical to ensure personnel safety and prevent accidental exposure or environmental contamination.

Hazard Identification and Health Effects

Aluminum sulfate, an odorless, white crystalline solid, poses several health risks upon exposure.[1] While not combustible, it can form corrosive sulfuric acid in the presence of water.[1] Under fire conditions, at temperatures exceeding 650°C (1202°F), it decomposes to produce toxic sulfur trioxide and aluminum oxides.[2][3]

Acute Health Effects:

-

Eye Contact: Can cause severe irritation, and in solution, it is corrosive to the eyes, potentially leading to serious damage.[1][4][5][6]

-

Skin Contact: May cause irritation, redness, and a burning sensation.[1][7] Prolonged contact, especially with moisture, can lead to dermatitis.[5][7]

-

Inhalation: Inhaling dust can irritate the nose, throat, and lungs, resulting in coughing, wheezing, and shortness of breath.[1]

-

Ingestion: May cause irritation of the digestive tract, leading to nausea, vomiting, and abdominal pain.[3][5] Concentrated solutions (over 20%) can cause more severe effects, including burns to the mouth and stomach, and potential kidney injury.[3]

Chronic Health Effects:

-

Repeated inhalation may lead to bronchitis.[1]

-

Prolonged or repeated skin contact can cause dermatitis.[5]

-

Long-term exposure to high concentrations of aluminum has been associated with degenerative brain diseases, though this is more commonly a concern in patients with chronic renal failure.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for aluminum sulfate.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 342.1 g/mol [1] |

| Appearance | White to off-white crystalline solid[1] |

| Odor | Odorless[1] |

| Melting Point | 770 °C (1418 °F)[6] |

| Boiling Point | > 2912°F (1600°C)[1] |

| Specific Gravity | 2.71 (water = 1)[1] |

| Water Solubility | Soluble[1] |

| Vapor Pressure | 0 mm Hg at 68°F (20°C)[1] |

| pH | Acidic in aqueous solution |

Table 2: Occupational Exposure Limits

| Agency | Limit | Value |

| OSHA (PEL) | Respirable Dust (as Al metal) | 5 mg/m³ (8-hr TWA)[1] |

| Total Dust (as Al metal) | 15 mg/m³ (8-hr TWA)[1] | |

| NIOSH (REL) | Soluble Salts (as Al) | 2 mg/m³ (10-hr TWA)[1] |

| ACGIH (TLV) | Respirable Fraction (as Al metal) | 1 mg/m³ (8-hr TWA)[1] |

Table 3: Toxicological Data

| Route | Species | Value |

| Oral LD50 | Rat | >5,000 mg/kg[2][9] |

| Oral LD50 | Mouse | >9,000 mg/kg[7] |

Table 4: NFPA 704 Hazard Diamond

| Category | Rating |

| Health (Blue) | 2[1] |

| Flammability (Red) | 0[1] |

| Instability (Yellow) | 0[1] |

| Special Hazards | - |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling aluminum sulfate to minimize exposure.

Caption: Required Personal Protective Equipment (PPE) workflow.

Experimental Protocols

General Handling and Storage Protocol

Objective: To outline the standard procedure for safely handling and storing aluminum sulfate in a laboratory setting.

Methodology:

-

Training: Ensure all personnel are trained on the hazards and safe handling procedures for aluminum sulfate before use.[1]

-

Ventilation: Always handle aluminum sulfate in a well-ventilated area.[10] A chemical fume hood is recommended, especially when working with powders or creating solutions.

-

Hygiene: Wash hands thoroughly with soap and water after handling.[1] Avoid eating, drinking, or smoking in areas where aluminum sulfate is used.[4]

-

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed, original container.[3][10][11][12]

-

Protect from moisture, as it can absorb water from the air (hygroscopic) and react to form sulfuric acid.[1][6]

-

Store away from incompatible materials such as strong bases (e.g., sodium hydroxide), ammonia, amines, and water-reactive materials.[1] Aluminum sulfate is corrosive to metals in the presence of moisture.[1]

-

Do not store with flammable materials or gas cylinders.[2][13]

-

Spill Cleanup Protocol

Objective: To provide a safe and effective procedure for cleaning up aluminum sulfate spills.

Methodology:

-

Evacuation and Isolation: Evacuate unnecessary personnel from the spill area. Isolate the spill area to prevent spreading.[1]

-

PPE: Don appropriate PPE as outlined in Section 3, including respiratory protection if dust is present.

-

Containment:

-

Solid Spills: Carefully sweep or shovel the material into a suitable, labeled container for disposal.[2][3] Avoid creating dust. Do not use methods like dry sweeping that can aerosolize the powder.[1]

-

Liquid Spills: For small spills, absorb with an inert material such as sand or vermiculite.[2] For larger spills, dike the area to prevent it from entering sewers or waterways.[2]

-

-

Neutralization and Cleanup:

-

Disposal: Place all contaminated materials, including absorbents and PPE, into a sealed, labeled container for hazardous waste disposal.[1] Follow all local, state, and federal regulations for disposal.[11] Do not wash into the sewer system.[1]

Caption: Workflow for cleaning up aluminum sulfate spills.

First Aid Protocol

Objective: To detail the immediate first aid measures to be taken in case of exposure to aluminum sulfate.

Methodology:

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

References

- 1. nj.gov [nj.gov]

- 2. Aluminum Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]

- 3. chemfax.com [chemfax.com]

- 4. chemos.de [chemos.de]

- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 6. fishersci.com [fishersci.com]

- 7. nuvestchem.com [nuvestchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. corecheminc.com [corecheminc.com]

- 10. scribd.com [scribd.com]

- 11. How to dispose of Aluminum Sulfate safely? - Blog [jianhengchem.com]

- 12. What are The Precautions for The Safe Use of Aluminum Sulfate? [ku.kopeochem.com]

- 13. Aluminium Sulfate - Storage, Handling And Uses [pciplindia.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Aluminum Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize aluminum sulfate hydrate, a compound relevant in various scientific and pharmaceutical applications. This document details the principles and data obtained from key spectroscopic methods, offering a foundational understanding for researchers and professionals in drug development and materials science.

Introduction to Aluminum Sulfate Hydrate

Aluminum sulfate is a chemical compound with the formula Al₂(SO₄)₃. It is often found in its hydrated form, Al₂(SO₄)₃·nH₂O, where 'n' can vary. The most common form is the octadecahydrate, Al₂(SO₄)₃·18H₂O[1]. The degree of hydration significantly influences the compound's physical and chemical properties, making its accurate characterization crucial. Spectroscopic methods are powerful tools for elucidating the structure, composition, and thermal behavior of aluminum sulfate hydrates.

Spectroscopic Techniques and Data

A variety of spectroscopic and analytical techniques are employed to characterize aluminum sulfate hydrate. These include Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis.

2.1. Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a material, providing insights into its chemical bonds and functional groups.

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample. The resulting spectrum reveals the characteristic vibrational modes of the molecules present. For aluminum sulfate hydrate, FTIR is particularly useful for identifying the presence of sulfate ions (SO₄²⁻) and water molecules (H₂O).

Table 1: Summary of FTIR Spectral Data for Aluminum Sulfate Hydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3407 - 3547 | O-H stretching vibrations of water | [2] |

| ~1642 | H-O-H bending vibrations of water | [2] |

| ~1120 | S-O stretching in the sulfate ion (ν₃) | [2] |

| 1195, 1077 | Stretching vibrations of S=O | [3] |

| 933 | Stretching vibrations of S-O | [3] |

| 737 | Stretching vibrations of Al-O | [3] |

| 618 | Vibration of the Al-O bond in AlO₄⁻ | [2] |

2.1.2. Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is also highly sensitive to the vibrational modes of molecules.

Table 2: Summary of Raman Spectral Data for Aluminum Sulfate Hydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3035, 3138, 3256 | Crystal water bands (OH-stretching) at 77 K | [4] |

| 3354, 3418, 3498 | Al-H₂O bands (OH-stretching) at 77 K | [4] |

| 3533, 3584, 3671, 3697 | Al-OH bands (OH-stretching) at 77 K | [4] |

| 1066 | Nitrate impurity | [4] |

| 981, 1051 | ν₁ and ν₃ bands of the sulfate group | [4] |

| 990 | ν₁ symmetric stretch of sulfate | [4] |

| 979, 1009, 1053 | ν₃ triplet of the sulfate group | [4] |

| 724, 726 | Al-O mode of polymerized Al-O-Al bonds | [4] |

| 572, 614, 630 | ν₄ SO₄²⁻ triplet | [4] |

| 446, 459, 496 | ν₂ SO₄²⁻ triplet | [4] |

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific atomic nuclei. For aluminum sulfate hydrate, ²⁷Al NMR is particularly informative.

Table 3: Summary of ²⁷Al NMR Spectral Data for Aluminum Sulfate Solution

| Chemical Shift (ppm) | Assignment | Reference |

| ~0.9 | [Al(H₂O)₆]³⁺ species | [5][6] |

| ~-2.4 | [Al(H₂O)₅SO₄]⁺ species | [5][6] |

| 5.2 | [Al₂(OH)₂(H₂O)₈]⁴⁺ dimer species | [6] |

| ≈12 | Hexa-coordinated aluminum in an asymmetric environment (oligomeric species) | [6] |

2.3. Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), monitor the physical and chemical properties of a substance as a function of temperature. These methods are crucial for studying the dehydration and decomposition processes of aluminum sulfate hydrate.

Table 4: Summary of Thermal Decomposition Data for Aluminum Sulfate Hydrate

| Temperature Range (°C) | Process | Moles of H₂O Lost | Reference |

| 90 - 300 | First stage of dehydration | 13 | [7] |

| 300 - 380 | Second stage of dehydration | 2 | [7] |

| - | First major dehydration stage | 2 | [8] |

| - | Second major dehydration stage | 10 | [8] |

| - | Third major dehydration stage | 6 | [8] |

| - | Sulfate decomposition | - | [8] |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data.

3.1. Sample Preparation

-

Solid-State Analysis (FTIR, Raman, Solid-State NMR, TGA/DSC): The aluminum sulfate hydrate sample is typically used as a fine powder. For FTIR, the sample can be mixed with KBr and pressed into a pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman and solid-state NMR, the powder is packed into a suitable sample holder. For TGA/DSC, a small, accurately weighed amount of the powder is placed in a sample pan.

-

Solution-State Analysis (NMR): The aluminum sulfate hydrate is dissolved in a suitable solvent, typically deionized water or a buffered solution, to the desired concentration. The pH of the solution should be carefully controlled and measured as it can significantly affect the aluminum species present[6].

3.2. FTIR Spectroscopy

-

Instrument: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and collect the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum. Peak positions and intensities are then analyzed.

3.3. Raman Spectroscopy

-

Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for micro-Raman analysis.

-

Sample Preparation: Place a small amount of the powdered sample on a microscope slide.

-

Data Acquisition:

-

Focus the laser on the sample using the microscope objective.

-

Set the laser power, exposure time, and number of accumulations to obtain a good quality spectrum without causing sample degradation.

-

Collect the Raman spectrum over a relevant spectral range (e.g., 100-4000 cm⁻¹).

-

-

Data Analysis: The raw spectrum is processed to remove background fluorescence and cosmic rays. The positions, intensities, and widths of the Raman bands are then analyzed.

3.4. NMR Spectroscopy (²⁷Al)

-

Instrument: A high-field Nuclear Magnetic Resonance spectrometer.

-

Sample Preparation: Dissolve the aluminum sulfate hydrate in D₂O or an appropriate solvent to the desired concentration.

-

Data Acquisition:

-

Tune the NMR probe to the ²⁷Al frequency.

-

Acquire a one-dimensional ²⁷Al NMR spectrum.

-

Use appropriate acquisition parameters, including pulse width, relaxation delay, and number of scans, to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Analysis: The spectrum is Fourier transformed, phased, and baseline corrected. The chemical shifts, line widths, and relative integrals of the peaks are determined.

3.5. Thermogravimetric Analysis (TGA)

-

Instrument: A Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Data Acquisition:

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of mass loss events and the amount of mass lost at each step.

Visualizations

4.1. Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of aluminum sulfate hydrate.

4.2. Logical Relationship of Spectroscopic Techniques

Caption: Relationship between techniques and properties of aluminum sulfate hydrate.

Conclusion

The spectroscopic characterization of aluminum sulfate hydrate is a multifaceted process that relies on the synergistic use of several analytical techniques. FTIR and Raman spectroscopy provide detailed information on the vibrational modes of the sulfate and water components. ²⁷Al NMR spectroscopy offers insights into the coordination environment of the aluminum ions in solution. Thermal analysis is indispensable for understanding the hydration state and thermal stability of the compound. Together, these methods provide a comprehensive picture of the physicochemical properties of aluminum sulfate hydrate, which is essential for its application in research, drug development, and other industrial processes.

References

- 1. Aluminum Sulfate | Al2(SO4)3 | CID 24850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Flocculation Mechanism of Aluminum Sulfate for Turbidity Removal

Introduction

Aluminum sulfate, commonly known as alum (Al₂(SO₄)₃), is a widely used and cost-effective chemical coagulant in water and wastewater treatment.[1] Its primary function is to remove turbidity, which is caused by suspended and colloidal particles such as clay, silt, organic matter, and microorganisms.[2][3] The process, known as coagulation-flocculation, destabilizes these particles, causing them to aggregate into larger, heavier clumps called "flocs" that can be easily removed by sedimentation and/or filtration.[1][2] This application note details the mechanism of action, critical process parameters, and a standard protocol for optimizing the use of aluminum sulfate for turbidity removal.

Mechanism of Action

The removal of turbidity using aluminum sulfate is a multi-step process involving two key stages: coagulation and flocculation.[4]

-

Coagulation (Charge Neutralization): When aluminum sulfate is added to water, it dissolves and releases positively charged trivalent aluminum ions (Al³⁺).[1] Most suspended particles that cause turbidity in natural water sources carry a negative surface charge, which creates repulsive forces that keep them stable in suspension.[1][5] During a brief period of rapid, high-intensity mixing (flash mix), the positive Al³⁺ ions neutralize the negative charges on the colloidal particles.[1] This charge neutralization destabilizes the particles, overcoming the repulsive forces and allowing them to begin to stick together.[2]

-

Flocculation (Floc Formation and Growth): Following coagulation, the water undergoes a period of gentle, slow mixing.[1] During this stage, two primary mechanisms contribute to the formation of large flocs:

-

Hydrolysis and Precipitation: The aluminum ions react with the water's natural alkalinity (bicarbonates and carbonates) to form insoluble, gelatinous precipitates of aluminum hydroxide (Al(OH)₃).[1][2] This sticky, web-like precipitate is the primary component of the "floc".

-

Sweep Flocculation: The slow mixing promotes collisions between the destabilized particles and the growing aluminum hydroxide precipitates. The particles become enmeshed in the sticky Al(OH)₃ floc.[1] This "sweep-floc" mechanism continues to aggregate more particles, forming larger, denser, and heavier flocs that can be effectively removed in the subsequent sedimentation stage.[6]

-

The overall chemical reaction can be simplified as: Al₂(SO₄)₃·14H₂O + 6HCO₃⁻ → 2Al(OH)₃(s) + 6CO₂ + 14H₂O + 3SO₄²⁻

This reaction highlights the consumption of alkalinity (HCO₃⁻), which is a critical factor in process control.

Diagram: Flocculation Mechanism of Aluminum Sulfate

Caption: The coagulation-flocculation process using aluminum sulfate.

Critical Process Parameters

The efficiency of turbidity removal by aluminum sulfate is highly dependent on several key factors that must be monitored and controlled.[3]

| Parameter | Optimal Range/Condition | Rationale and Impact on Flocculation |

| pH | 5.5 - 7.5 | The solubility of aluminum hydroxide is minimal in this range, maximizing its precipitation and floc formation.[1] Outside this range, floc formation is poor, and residual aluminum in treated water can increase.[4] |

| Coagulant Dosage | Varies (determined by Jar Test) | Must be optimized for the specific water quality. Under-dosing results in incomplete charge neutralization and poor floc formation.[3][7] Over-dosing can cause charge reversal and restabilization of particles, leading to poor settling.[7] |

| Raw Water Turbidity | N/A | Higher initial turbidity generally requires a higher coagulant dosage. The nature of the suspended particles also influences the required dose.[8] |

| Alkalinity | Sufficient to buffer pH drop | The alum hydrolysis reaction consumes alkalinity, which lowers the pH.[1] If the raw water has low alkalinity, the pH may drop below the optimal range, inhibiting flocculation. In such cases, an alkali like lime or soda ash may need to be added. |

| Mixing Energy & Time | Rapid Mix: 1-5 min @ 100-150 rpmSlow Mix: 15-30 min @ 20-50 rpm | Rapid Mix: Ensures rapid and uniform dispersion of the coagulant for effective charge neutralization.[3][8] Slow Mix: Promotes particle collisions for floc growth without breaking up already formed flocs.[1] |

| Temperature | Higher temperatures are favorable | Reaction kinetics are faster at higher temperatures.[9] At lower temperatures, floc formation is slower, and a higher coagulant dose or longer mixing times may be required.[3][9] |

| Organic Matter | Low concentrations are favorable | Dissolved organic matter can react with aluminum ions, increasing the required coagulant dose and potentially forming undesirable disinfection byproducts later in the treatment process.[7][9] |

Quantitative Data on Turbidity Removal

The following table summarizes turbidity removal efficiency under different experimental conditions as reported in various studies.

| Initial Turbidity (NTU) | Aluminum Sulfate Dosage (mg/L) | pH | Contact/Settling Time (min) | Turbidity Removal Efficiency (%) | Reference |

| Synthetic (Kaolin) | 70 | 6.5 | 45 | 99.72 | |

| Domestic Wastewater | 150 | Not Specified | 20 | ~90 | [10] |

| Kızılırmak River Water | 10 - 60 | 4.5 | Not Specified | 78.99 (Max) | [11] |

| Polluted Surface Water | Not Specified | 5 - 8 | Not Specified | 85.60 (Conductivity Reduction) | [4] |

Experimental Protocol: Jar Test for Optimal Dosage Determination

The jar test is a standard laboratory procedure used to determine the optimal operating conditions, particularly the coagulant dosage, for a specific water source.[12][13]

1. Materials and Equipment

-

Standard six-place jar testing apparatus with variable speed control[12]

-

Six 1-liter or 2-liter beakers[14]

-

Turbidimeter

-

pH meter

-

Pipettes or syringes for dosing[14]

-

Graduated cylinders

-

Stopwatch

-

Raw water sample

-

Aluminum sulfate stock solution (e.g., 1.0% or 10 g/L)[7]

2. Stock Solution Preparation (1.0% by weight)

-

Dry Alum: Dissolve 10.0 grams of dry aluminum sulfate [Al₂(SO₄)₃·18H₂O] in deionized water to make a final volume of 1,000 mL.[7]

-

Note: When this solution is used in a 1-liter beaker, 1 mL of stock solution is equivalent to a 10 mg/L (ppm) dose.[7]

3. Jar Test Procedure

-

Initial Measurements: Record the initial pH, turbidity, alkalinity, and temperature of the raw water sample.[12]

-

Sample Preparation: Fill each of the six beakers with 1,000 mL of the raw water sample.[12][14]

-

Coagulant Dosing:

-

Place the beakers in the jar testing apparatus.

-

Leave one beaker as a control (zero dosage).

-